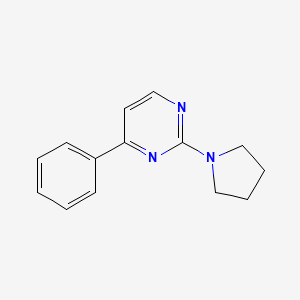

4-Phenyl-2-(pyrrolidin-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-2-6-12(7-3-1)13-8-9-15-14(16-13)17-10-4-5-11-17/h1-3,6-9H,4-5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMSWZMAROGSNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Phenyl 2 Pyrrolidin 1 Yl Pyrimidine and Analogues

Strategic Retrosynthetic Analysis of the Pyrimidine (B1678525) Core

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. advancechemjournal.comsemanticscholar.org For 4-phenyl-2-(pyrrolidin-1-yl)pyrimidine, two primary disconnection strategies can be envisioned.

Strategy A involves the sequential disconnection of the substituents from the pyrimidine core. The first disconnection breaks the C-N bond between the pyrimidine C2 position and the pyrrolidine (B122466) nitrogen. This is a logical step as this bond is often formed via nucleophilic aromatic substitution (SNAr). This leads to the intermediate 2-chloro-4-phenylpyrimidine. The second disconnection targets the C-C bond between the pyrimidine C4 position and the phenyl ring, a common transformation achieved through palladium-catalyzed cross-coupling reactions. This reveals a key starting material: 2,4-dichloropyrimidine. This approach is highly convergent and utilizes a readily available pyrimidine precursor.

Strategy B focuses on the de novo synthesis of the pyrimidine ring itself. This involves disconnecting the N1-C2, C2-N3, and N3-C4 bonds of the pyrimidine nucleus. This retrosynthetic pathway leads to two key fragments: a guanidine-like synthon (which could be pyrrolidin-1-carboximidamide to directly install the pyrrolidinyl group) and a 3-carbon component bearing the phenyl group, such as a phenyl-substituted α,β-unsaturated ketone (a chalcone) or a 1,3-dicarbonyl compound. This classical approach builds the core heterocycle from fundamental building blocks.

Classical and Established Synthetic Routes to the Pyrimidine Nucleus

The construction of the pyrimidine nucleus is a foundational aspect of heterocyclic chemistry, with several well-established methods for its formation.

The cyclocondensation approach builds the pyrimidine ring from acyclic components. A prevalent method involves the reaction of a 1,3-dielectrophile with a C-N-C synthon, such as an amidine or urea (B33335). mdpi.com Specifically, the reaction of α,β-unsaturated ketones, known as chalcones, with guanidine (B92328) hydrochloride or thiourea in the presence of a base is a widely used route to synthesize 2-amino- or 2-thioxo-4,6-diarylpyrimidines. researchgate.netbelnauka.byacs.org

For the synthesis of a 4-phenylpyrimidine core, a common precursor is a phenyl-substituted chalcone, which can be condensed with guanidine. This reaction forms a 2-amino-4-phenylpyrimidine intermediate. While this method effectively constructs the core, subsequent modification would be required to introduce the pyrrolidinyl moiety at the C2 position, typically involving diazotization of the amino group followed by substitution, which can be a multi-step process.

Table 1: Examples of Pyrimidine Synthesis via Cyclocondensation This table is representative of the general cyclocondensation strategy for forming pyrimidine rings.

| 1,3-Dicarbonyl Precursor | Amidine Source | Conditions | Resulting Pyrimidine Core | Reference |

|---|---|---|---|---|

| Substituted Chalcones | Guanidine Hydrochloride | Base (e.g., NaOH, KOH) in Ethanol | 2-Amino-4,6-diarylpyrimidine | acs.org |

| Substituted Chalcones | Urea or Thiourea | Base in Ethanol | 4,6-Diarylpyrimidin-2(1H)-one/thione | researchgate.net |

| Chalconated Coumarins | Acetamidine Hydrochloride | DMF, Microwave Irradiation | Substituted 2-benzyl-4-phenylpyrimidines | mdpi.com |

While nucleophilic substitution is primarily used to functionalize an existing pyrimidine ring, the strategic use of readily available halopyrimidines is a cornerstone of modern pyrimidine synthesis. acs.org The synthesis of 2,4-disubstituted pyrimidines frequently starts from commercially available 2,4-dichloropyrimidine. researchgate.netwuxiapptec.com This precursor is highly valuable due to the differential reactivity of its two chlorine atoms.

The chlorine atom at the C4 (or C6) position of the pyrimidine ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. acs.org This differential reactivity allows for the sequential and regioselective introduction of different substituents. For instance, reaction with a nucleophile will preferentially occur at C4, leaving the C2 chlorine available for a subsequent, distinct substitution reaction. This strategy is highly efficient for creating a diverse library of unsymmetrically substituted pyrimidines. acs.orgnih.govnih.gov

Introduction and Functionalization of Phenyl and Pyrrolidinyl Moieties

Building upon the 2,4-dichloropyrimidine scaffold, the phenyl and pyrrolidinyl groups can be introduced in a stepwise manner, leveraging modern cross-coupling and substitution methodologies.

The introduction of the phenyl group at the C4 position is efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly effective for this transformation. mdpi.com The reaction of 2,4-dichloropyrimidine with phenylboronic acid demonstrates high regioselectivity, with the coupling occurring preferentially at the more reactive C4 position. acs.orgmdpi.com This selectivity is a key advantage, enabling the clean formation of 2-chloro-4-phenylpyrimidine as the primary product. Various palladium catalysts and conditions have been optimized to achieve high yields for this transformation, including the use of microwave irradiation to accelerate the reaction. mdpi.comsemanticscholar.org

Table 2: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-chloropyrimidines

| Halopyrimidine | Boronic Acid | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 80 °C, 12h | ~90% | mdpi.com |

| 2,4-Dichloropyrimidine | Arylboronic Acids | Pd2(dba)3/P(t-Bu)3 | KF | THF | 50 °C, 18-22h | Moderate |

Following the successful installation of the phenyl group at C4, the remaining chlorine atom at the C2 position serves as a handle for introducing the pyrrolidinyl moiety. This is accomplished through a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles like pyrrolidine on the C2 position. acs.org

The reaction of 2-chloro-4-phenylpyrimidine with pyrrolidine, often in the presence of a base such as diisopropylethylamine (DIPEA) or potassium carbonate, and typically in a polar aprotic solvent like DMF or acetonitrile, affords the target compound this compound. researchgate.netresearchgate.net In some cases, the amination of highly activated heteroaryl chlorides like 2-chloropyrimidine can proceed even without transition-metal catalysis, driven by the inherent reactivity of the substrate. researchgate.net

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of novel methodologies that are not only more efficient but also align with the principles of green chemistry. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous substances in the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of pyrimidine synthesis, microwave irradiation can significantly reduce reaction times and improve product yields compared to conventional heating methods. javeriana.edu.coresearchgate.net The application of microwave energy allows for rapid and uniform heating of the reaction mixture, which can lead to enhanced reaction rates and cleaner reaction profiles. nih.gov

For instance, the synthesis of 2-amino-4,6-diarylpyrimidines, which are structurally related to this compound, has been successfully achieved using a Biginelli-type three-component strategy under microwave irradiation. javeriana.edu.co This approach often employs solvent-free conditions, further enhancing its green credentials. javeriana.edu.co While conventional heating might lead to slightly higher yields in some cases, the drastic reduction in reaction time offered by microwave synthesis presents a significant advantage. javeriana.edu.co

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 2-Amino-4,6-diarylpyrimidines

| Product | Conventional Heating Yield (%) | Microwave Irradiation Yield (%) |

|---|---|---|

| 2-Amino-4,6-diphenylpyrimidine | 94 | 86 |

| 2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine | 92 | 84 |

| 2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine | 90 | 82 |

Data sourced from a comparative study on the synthesis of 2-amino-4,6-diarylpyrimidines. javeriana.edu.co

The synthesis of various aminopyrimidine derivatives has been reported with yields ranging from 33-56% using microwave-assisted methods. nanobioletters.com This technique is particularly beneficial for multi-step syntheses, where time savings can be substantial. nih.gov

Green Chemistry Principles in Pyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrimidines. researchgate.net These principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Key green chemistry approaches in pyrimidine synthesis include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. jmaterenvironsci.com

Water is an ideal green solvent for many organic reactions due to its non-toxic, non-flammable, and abundant nature. jmaterenvironsci.com The synthesis of various pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, has been efficiently carried out in water, often with the aid of catalysts like nanocrystalline MgO. researchgate.net Solvent-free reactions, often facilitated by microwave irradiation or the use of solid supports, represent another important green strategy, minimizing the use of volatile organic compounds (VOCs). javeriana.edu.coacs.org

The use of heterogeneous catalysts, such as nano-ZnO, is another cornerstone of green pyrimidine synthesis. nih.gov These catalysts can be easily recovered from the reaction mixture and reused, reducing waste and cost. For example, a simple and efficient one-pot, three-component reaction for the synthesis of 2-substituted-4,6-diarylpyrimidines has been developed using ZnO as a recyclable catalyst. nih.gov

Catalytic Transformations for Enhanced Efficiency

Catalysis plays a crucial role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thus enhancing reaction rates and selectivity. Various catalytic systems have been employed for the efficient synthesis of this compound and its analogues.

Copper-catalyzed reactions, for instance, have been utilized for the synthesis of 2,4-disubstituted and 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com Palladium catalysts are also widely used, particularly in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, to introduce aryl, alkenyl, or alkynyl substituents onto the pyrimidine ring. A one-pot, three-component synthesis of 4-phenyl-2-[3-(alkynyl/alkenyl/aryl)phenyl]pyrimidine libraries has been developed utilizing a palladium catalyst for subsequent C-C coupling reactions.

Zinc oxide (ZnO) has been demonstrated as an effective and reusable heterogeneous catalyst for the one-pot, three-component synthesis of 2-substituted-4,6-diarylpyrimidines. nih.gov This method offers advantages such as high yields, short reaction times, and operational simplicity. nih.gov The use of such catalysts aligns with green chemistry principles by promoting atom economy and reducing waste. acs.org

Purification and Isolation Methodologies

The purification and isolation of the target compound are critical steps in any synthetic process to ensure the desired level of purity for subsequent applications. For this compound and its analogues, a combination of chromatographic and non-chromatographic techniques is typically employed.

Chromatographic Techniques (e.g., Column Chromatography, HPLC)

Chromatographic techniques are indispensable for the separation and purification of pyrimidine derivatives from reaction mixtures. Column chromatography, using silica gel as the stationary phase, is a standard method for purifying crude products. The choice of eluent (mobile phase) is crucial for achieving good separation. For pyrimidine derivatives, mixtures of non-polar and polar solvents, such as n-hexane and ethyl acetate, are commonly used. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the purification of pyrimidines. researchgate.net Reversed-phase HPLC, with C8 or C18 silica gel columns, is frequently used. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. researchgate.netsielc.com The selection of the mobile phase composition can be optimized to achieve the desired separation of the target compound from impurities. nih.gov

Table 2: Typical HPLC Conditions for Pyrimidine Derivatives

| Column Type | Mobile Phase | Detection |

|---|---|---|

| C18 Silica Gel | Acetonitrile/Water with Phosphoric Acid | UV-Vis |

| C8 Silica Gel | Methanol/Phosphate Buffer | Mass Spectrometry |

| Monolithic Si | Hexane/Isopropanol/Ethylene Glycol | UV-Vis |

This table presents common conditions and is not exhaustive. researchgate.netsielc.comnih.gov

Recrystallization and Precipitation Strategies

Recrystallization is a widely used and effective technique for purifying solid organic compounds. mt.com The principle of recrystallization is based on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. mt.com An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. mt.com

For pyrimidine derivatives, ethanol is a commonly used solvent for recrystallization. researchgate.netlew.ro In cases where a single solvent is not suitable, a mixed-solvent system can be employed. For instance, a compound that is highly soluble in a "good" solvent can be precipitated by the addition of a "poor" solvent (antisolvent) in which it is insoluble. youtube.com The slow cooling of the saturated solution allows for the formation of well-defined crystals of the pure compound, leaving the impurities in the mother liquor. mt.com

Table 3: Common Recrystallization Solvents for Organic Compounds

| Solvent | Polarity | Common Applications |

|---|---|---|

| Water | High | Polar compounds, salts |

| Ethanol | High | Aromatic compounds, amides |

| Methanol | High | Polar compounds |

| Acetone | Medium | Ketones, some esters |

| Ethyl Acetate | Medium | Esters, less polar compounds |

| Dichloromethane | Low | Wide range of organic compounds |

| Toluene | Low | Aromatic compounds |

| Hexane | Low | Non-polar compounds |

The choice of solvent is highly dependent on the specific structure of the compound being purified. youtube.comrochester.edu

Comprehensive Spectroscopic and Structural Elucidation of 4 Phenyl 2 Pyrrolidin 1 Yl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 4-Phenyl-2-(pyrrolidin-1-yl)pyrimidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be inferred from data on its constituent parts and structurally similar molecules, such as pyrimidine (B1678525), 2-phenylpyridine, and N-substituted pyrrolidines. chemicalbook.comresearchgate.netrsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrimidine ring, the phenyl group, and the pyrrolidine (B122466) ring. The chemical shifts (δ) are influenced by the electronic effects of the aromatic systems and the nitrogen atoms.

The protons of the phenyl group are anticipated to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons in the ortho positions are likely to be the most deshielded due to their proximity to the pyrimidine ring. The protons of the pyrimidine ring itself are also expected in the aromatic region, with chemical shifts influenced by the substituents. For instance, in unsubstituted pyrimidine, the proton at C2 appears at δ 9.26, while those at C4/C6 are at δ 8.78 and the C5 proton is at δ 7.36. chemicalbook.com In the target molecule, the C5-H and C6-H of the pyrimidine ring would show characteristic signals. The protons of the pyrrolidine ring would be found in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be shifted downfield (around δ 3.5-4.0 ppm) due to the deshielding effect of the nitrogen. The protons on the other carbons of the pyrrolidine ring (β-protons) would appear further upfield (around δ 1.8-2.2 ppm).

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Phenyl-H (ortho) | ~ 8.0 - 8.2 | Multiplet |

| Phenyl-H (meta, para) | ~ 7.3 - 7.6 | Multiplet |

| Pyrimidine-H5 | ~ 6.8 - 7.2 | Doublet |

| Pyrimidine-H6 | ~ 8.3 - 8.6 | Doublet |

| Pyrrolidine-H (α) | ~ 3.5 - 3.8 | Triplet or Multiplet |

| Pyrrolidine-H (β) | ~ 1.9 - 2.1 | Multiplet |

Note: This table represents predicted values based on analogous structures and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbons of the phenyl ring are expected in the range of δ 125-140 ppm. The substituted carbon (C-ipso) will have a distinct chemical shift. The carbons of the pyrimidine ring are also aromatic and will appear in a similar region, though the carbons bonded to nitrogen atoms will be significantly affected. For instance, in some N-phenyl pyrrolopyrimidines, the aromatic carbons appear between δ 115 and 150 ppm. nih.gov The carbons of the pyrrolidine ring will be in the aliphatic region, with the α-carbons appearing more downfield (around δ 45-55 ppm) than the β-carbons (around δ 20-30 ppm), consistent with data from related structures like 4-(1-pyrrolidinyl)piperidine. researchgate.netrsc.org

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Phenyl-C (ipso) | ~ 138 - 142 |

| Phenyl-C (ortho, meta, para) | ~ 126 - 130 |

| Pyrimidine-C2 | ~ 160 - 165 |

| Pyrimidine-C4 | ~ 155 - 160 |

| Pyrimidine-C5 | ~ 110 - 115 |

| Pyrimidine-C6 | ~ 150 - 155 |

| Pyrrolidine-C (α) | ~ 47 - 52 |

| Pyrrolidine-C (β) | ~ 24 - 28 |

Note: This table represents predicted values based on analogous structures and general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between adjacent protons in the phenyl ring and within the pyrrolidine ring. For example, the α-protons of the pyrrolidine ring would show a correlation with the adjacent β-protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made in the one-dimensional spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different fragments of the molecule. For instance, HMBC would show correlations between the α-protons of the pyrrolidine ring and the C2 carbon of the pyrimidine ring, confirming their connectivity. Similarly, correlations between the ortho-protons of the phenyl group and the C4 carbon of the pyrimidine ring would establish the link between these two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which is important for confirming stereochemistry and conformation. In this case, NOESY could show correlations between the ortho-protons of the phenyl ring and the H5 proton of the pyrimidine ring, providing information about the rotational orientation of the phenyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) of this parent ion can then be used to induce fragmentation and study the resulting patterns, which provides valuable structural information.

The fragmentation of this compound in ESI-MS/MS would likely involve the cleavage of the bonds connecting the three main structural units. Common fragmentation pathways for similar heterocyclic systems often involve the loss of small, stable neutral molecules or radicals. sapub.orgnih.govwvu.edunih.gov Potential fragmentation could include:

Cleavage of the C-N bond between the pyrimidine and pyrrolidine rings.

Fragmentation within the pyrrolidine ring.

Loss of the phenyl group.

The study of these fragmentation patterns is essential for confirming the identity of the compound and for distinguishing it from potential isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its three main components: the phenyl ring, the pyrimidine ring, and the pyrrolidine ring.

The key vibrational modes anticipated for this compound are:

Aromatic C-H Stretching: The phenyl and pyrimidine rings contain aromatic C-H bonds, which typically show stretching vibrations in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The pyrrolidine ring's methylene (B1212753) (-CH₂) groups would exhibit symmetric and asymmetric C-H stretching vibrations in the 2990-2850 cm⁻¹ range.

C=N and C=C Stretching: The pyrimidine ring's double bonds (C=N and C=C) would produce a series of characteristic sharp absorption bands in the 1600-1450 cm⁻¹ region. These are often strong and provide a fingerprint for the heterocyclic system.

Aromatic Overtones/Combination Bands: Weak bands in the 2000-1650 cm⁻¹ region can sometimes be used to determine the substitution pattern of the phenyl ring.

C-N Stretching: The stretching vibration of the C-N bond linking the pyrrolidine ring to the pyrimidine ring, as well as the C-N bonds within the pyrrolidine ring itself, are expected to appear in the 1350-1200 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring would be visible in the 900-675 cm⁻¹ region, which can also help confirm the substitution pattern.

The analysis of pyrimidine derivatives often involves careful assignment of these bands, supported by computational calculations. researchgate.net

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretching | Aromatic (Phenyl, Pyrimidine) |

| 2990 - 2850 | C-H Stretching | Aliphatic (Pyrrolidine) |

| 1600 - 1450 | C=C and C=N Stretching | Aromatic & Heterocyclic Rings |

| 1350 - 1200 | C-N Stretching | Pyrrolidine-Pyrimidine Link, Pyrrolidine Ring |

| 900 - 675 | C-H Out-of-Plane Bending | Phenyl Ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound has not been reported in the searched literature, its structural properties can be inferred from closely related compounds.

Obtaining a single crystal of sufficient size and quality is a prerequisite for X-ray diffraction analysis. For organic compounds like pyrimidine derivatives, a common and effective method for crystal growth is the slow evaporation of a solvent from a saturated solution of the compound. The choice of solvent is critical; suitable options often include ethanol, ethyl acetate, or mixtures like ethyl acetate-petroleum ether. nih.gov The process involves dissolving the purified compound in a minimal amount of an appropriate solvent at room temperature or with gentle heating, filtering the solution to remove any impurities, and then allowing the solvent to evaporate slowly and undisturbed over several days or weeks. This gradual process can lead to the formation of well-ordered single crystals suitable for diffraction experiments. researchgate.net

The analysis of a crystal structure reveals key details about the molecule's preferred conformation and how it interacts with its neighbors in the solid state.

Molecular Conformation: Based on crystallographic studies of similar structures, such as 3-Phenyl-2-(pyrrolidin-1-yl)-5,6-dihydro-8H-thiopyrano[4,3-d]pyrimidin-7-one, several conformational features can be predicted. nih.gov

Ring Planarity: The pyrimidine ring is expected to be largely planar.

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is non-planar and typically adopts an 'envelope' or 'twist' conformation, where one or two atoms deviate from the plane formed by the other atoms. nih.gov

Dihedral Angle: A significant feature would be the dihedral angle between the planes of the phenyl ring and the pyrimidine ring. This angle is influenced by steric hindrance and electronic effects. In related structures, this angle can be substantial, for instance, 68.13 (10)° was observed in a thiopyranopyrimidinone derivative, indicating a significant twist between the two rings. nih.gov

Intermolecular Interactions and Crystal Packing: The packing of molecules in the crystal lattice is governed by non-covalent interactions.

Hydrogen Bonding: Although the title compound lacks strong hydrogen bond donors like N-H or O-H groups, weak C-H···N or C-H···O hydrogen bonds are common in such structures and play a role in stabilizing the crystal lattice. nih.gov For instance, hydrogen atoms from the phenyl or pyrrolidine groups can interact with the nitrogen atoms of the pyrimidine ring of an adjacent molecule.

π-π Stacking: Phenyl-phenyl or phenyl-pyrimidine π-π stacking interactions are also possible, where the aromatic rings of neighboring molecules align in a parallel or offset fashion. nih.gov These interactions are crucial in the self-assembly of aromatic molecules.

In the crystal structure of the related compound 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine, molecules form inversion-related dimers linked by pairs of C—H···N hydrogen bonds. researchgate.net A similar packing motif could potentially be observed for this compound.

Table 2: Crystallographic Data for the Related Compound 3-Phenyl-2-(pyrrolidin-1-yl)-5,6-dihydro-8H-thiopyrano[4,3-d]pyrimidin-7-one nih.gov

| Parameter | Value |

| Molecular Formula | C₁₉H₁₉N₃OS₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1484 (8) |

| b (Å) | 9.3455 (9) |

| c (Å) | 12.1834 (12) |

| α (°) | 73.668 (1) |

| β (°) | 88.629 (1) |

| γ (°) | 79.568 (1) |

| Volume (ų) | 875.26 (15) |

| Z | 2 |

| Dihedral Angle (Phenyl-Pyrimidinone) | 68.13 (10)° |

Theoretical and Computational Investigations of 4 Phenyl 2 Pyrrolidin 1 Yl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic behavior of molecules. For 4-Phenyl-2-(pyrrolidin-1-yl)pyrimidine, these methods can predict its geometry, orbital energies, and charge distribution with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is typically achieved using functionals like B3LYP combined with a basis set such as 6-311G(d,p) or higher. nih.gov The process involves calculating the molecule's energy at various conformations to find the lowest energy state.

For this compound, DFT calculations would define key structural parameters. The pyrimidine (B1678525) ring itself is aromatic and thus largely planar. However, the attached phenyl and pyrrolidine (B122466) rings can rotate around their single bonds, leading to various conformers. DFT optimization identifies the most energetically favorable dihedral angles between the planar pyrimidine core and the substituent rings. In similar structures, the molecule is often found to be nearly planar, with small dihedral angles between the pyrimidine and adjacent rings. nih.gov This geometric information is fundamental for understanding how the molecule might interact with biological targets or other chemicals.

Table 1: Representative Theoretical Geometric Parameters for a Phenylpyrimidine Core Note: This table provides theoretical values for a related phenylpyrimidine structure, calculated using DFT. The actual values for this compound would require a specific calculation but are expected to be comparable.

| Parameter | Bond/Angle | Theoretical Value |

| Bond Length | C-N (Pyrimidine) | ~ 1.34 Å |

| C-C (Pyrimidine) | ~ 1.39 Å | |

| C-C (Phenyl) | ~ 1.40 Å | |

| C-C (Pyr-Ph) | ~ 1.49 Å | |

| Bond Angle | N-C-N (Pyrimidine) | ~ 126° |

| C-N-C (Pyrimidine) | ~ 115° | |

| Dihedral Angle | Pyrimidine-Phenyl | Variable, ~20-40° |

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Computational studies on analogous pyrazolo[3,4-d]pyrimidine structures have shown that a small HOMO-LUMO energy gap is indicative of a chemically reactive molecule where charge transfer can easily occur.

For this compound, the electron-rich pyrrolidine and pyrimidine nitrogen atoms would contribute significantly to the HOMO, while the delocalized π-system of the phenyl and pyrimidine rings would be major contributors to the LUMO. The specific energy values determine the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies Note: These values are illustrative for a related pyrimidine derivative. The exact energies for this compound would depend on the specific DFT calculation.

| Orbital | Parameter | Energy (eV) |

| HOMO | Energy of Highest Occupied Molecular Orbital | ~ -6.5 eV |

| LUMO | Energy of Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |

| Energy Gap | ΔE (LUMO-HOMO) | ~ 4.5 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is calculated to predict how a molecule will interact with other charged species. The map uses a color scale where red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

In an MEP map of this compound, the most negative potential (red regions) would be concentrated around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. These sites represent the most likely points for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the phenyl and pyrrolidine groups would likely show a positive potential (blue or light green), indicating them as potential sites for nucleophilic interaction.

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the pyrimidine and pyrrolidine nitrogen atoms into the antibonding orbitals of the aromatic rings (π*). This analysis can reveal the stabilizing effects of conjugation between the phenyl ring, the pyrimidine ring, and the pyrrolidine substituent, providing a deeper understanding of its electronic structure beyond simple Lewis diagrams.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While quantum calculations provide a static picture of the most stable molecular state, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD simulations model the movements of atoms and bonds, revealing the molecule's conformational flexibility and how it might change shape in different environments. rsc.org

For this compound, MD simulations would be used to explore the rotational freedom around the single bonds connecting the phenyl and pyrrolidine groups to the pyrimidine core. This would reveal the range of accessible conformations and the energy barriers between them. Such simulations can identify dominant conformational states and how the molecule might adapt its shape upon binding to a target, which is critical information for drug design and materials science. The stability of the molecule during the simulation can be assessed by calculating the root-mean-square fluctuation (RMSF) of its atoms. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Focus on theoretical predictions, not specific biological results)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate a molecule's structural or physicochemical properties with its activity or a specific property. nih.govnih.gov These models are built on the principle that the structure of a molecule dictates its behavior. japsonline.com

In a theoretical context for this compound, a QSAR/QSPR study would begin by calculating a large number of "descriptors." These are numerical values that represent different aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D connectivity of atoms.

Geometrical descriptors: Based on the 3D shape of the molecule.

Quantum chemical descriptors: Derived from calculations (e.g., HOMO/LUMO energies, dipole moment).

Physicochemical descriptors: Such as hydrophobicity (logP) and molar refractivity.

Once calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that links these descriptors to a property of interest (e.g., predicted solubility, stability, or a theoretical binding affinity score). mui.ac.irrsc.org The resulting model can then be used to predict the properties of other, yet-to-be-synthesized, similar molecules, guiding further research by prioritizing compounds with desirable theoretical characteristics. For pyrimidine derivatives, QSAR models have been successfully used to predict their activity as inhibitors of various enzymes. nih.govjapsonline.com

Chemical Reactivity, Functionalization, and Derivatization Strategies for 4 Phenyl 2 Pyrrolidin 1 Yl Pyrimidine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. thieme-connect.de The positions on the pyrimidine ring (2, 4, and 6) are particularly electron-deficient. thieme-connect.de In 4-Phenyl-2-(pyrrolidin-1-yl)pyrimidine, the presence of the electron-donating pyrrolidinyl group at the C2-position and the phenyl group at the C4-position significantly influences its reactivity.

Electrophilic Substitution: Direct electrophilic attack on the pyrimidine ring of this compound is challenging due to the ring's inherent electron deficiency. However, the presence of activating groups can facilitate such reactions, typically at the C5-position, which is the most electron-rich carbon atom on the pyrimidine core. thieme-connect.deresearchgate.net Reactions like nitration and halogenation on the pyrimidine ring would likely require harsh conditions and may not be regioselective, with the potential for reaction on the more accessible phenyl ring. For highly activated pyrimidines, such as those with multiple amino or hydroxyl groups, electrophilic substitution at the C5-position is more feasible. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine core is primed for nucleophilic aromatic substitution, especially at positions activated by electron-withdrawing groups and bearing a good leaving group. youtube.commasterorganicchemistry.com While the target molecule itself does not have a leaving group on the pyrimidine ring, its precursors, such as 2,4-dichloropyrimidine, readily undergo sequential SNAr reactions. The synthesis of this compound often involves the stepwise displacement of halides. For instance, the reaction of 2,4-dichloro-6-phenylpyrimidine (B1267630) with pyrrolidine (B122466) would be expected to yield a mixture of products, with the substitution at the C2 and C4 positions being competitive. The regioselectivity of such substitutions can often be controlled by temperature and the nature of the nucleophile. mdpi.com

In principle, if a leaving group were present at the C6 position of this compound, it could be displaced by a strong nucleophile. The electron-donating nature of the pyrrolidinyl group at C2 and the phenyl group at C4 would, however, deactivate the ring towards nucleophilic attack compared to a pyrimidine with electron-withdrawing substituents.

Transformations and Modifications of the Phenyl Substituent

Nitration: The phenyl ring can be nitrated using standard conditions, such as a mixture of nitric acid and sulfuric acid. This would likely lead to the introduction of a nitro group at the meta-position of the phenyl ring. scranton.edu The resulting nitro-substituted derivative can then be a precursor for a variety of other functional groups, for example, reduction to an amino group.

Halogenation: Halogenation of the phenyl ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. These reactions would also be expected to show a preference for the meta-position.

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation could introduce acyl or alkyl groups onto the phenyl ring, typically under Lewis acid catalysis. These reactions would further expand the structural diversity of the molecule.

Cross-Coupling Reactions: If a halo-substituent is introduced onto the phenyl ring, it can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide array of aryl, vinyl, and alkynyl groups, respectively.

Chemical Derivatization of the Pyrrolidinyl Moiety

The pyrrolidine ring attached to the C2-position of the pyrimidine core provides another site for chemical modification. The nitrogen atom of the pyrrolidine is a secondary amine and retains some nucleophilic character, although this is attenuated by the electron-withdrawing pyrimidine ring.

N-Alkylation and N-Acylation: The pyrrolidinyl nitrogen can potentially be alkylated or acylated. However, due to the reduced nucleophilicity, these reactions might require more forcing conditions or the use of highly reactive electrophiles. For instance, reaction with a strong alkylating agent like methyl iodide or an acylating agent like acetyl chloride could lead to the corresponding N-substituted derivatives.

Oxidation: The pyrrolidine ring can be susceptible to oxidation, potentially leading to the formation of a pyrroline (B1223166) or pyrrole (B145914) ring, or even ring-opening, depending on the reaction conditions and the oxidizing agent used.

Ring Functionalization: While direct functionalization of the C-H bonds of the pyrrolidine ring is challenging, strategies involving the synthesis of pre-functionalized pyrrolidine precursors can be employed. For example, using a substituted pyrrolidine in the initial synthesis would yield derivatives with functionality on the pyrrolidine ring.

Regioselective and Stereoselective Synthesis of Analogues

The synthesis of analogues of this compound with specific substitution patterns or stereochemistry requires careful control of the synthetic route.

Regioselective Synthesis: The regioselective synthesis of analogues is often achieved by the sequential reaction of a di- or tri-substituted pyrimidine with different nucleophiles. For example, starting with 2,4-dichloro-6-phenylpyrimidine, one could selectively react the more reactive chlorine atom (often at C4) with a nucleophile at a lower temperature, and then introduce a different nucleophile at the other position by raising the temperature. mdpi.com The synthesis of various 4-aryl-2-(phenylamino)pyrimidines has been reported by condensing acetyl heterocycles with dimethylformamide dimethyl acetal (B89532) to form enaminones, which are then cyclized with aryl guanidines. nih.gov This approach allows for the regioselective placement of different aryl groups.

Stereoselective Synthesis: The introduction of stereocenters can be achieved by using chiral building blocks. For instance, employing an enantiomerically pure substituted pyrrolidine in the initial condensation step would lead to a stereochemically defined product. The synthesis of pyrrolidine analogues of natural products has demonstrated that stereoselective synthesis can be achieved starting from chiral precursors. researchgate.net

Heterocyclic Annulation and Ring Expansion Reactions

The pyrimidine ring can undergo various ring transformation reactions, leading to the formation of other heterocyclic systems. These reactions often involve ring-opening followed by recyclization.

Ring Transformation to Triazines: It has been reported that certain pyrimidine derivatives can be converted into s-triazines. For example, the treatment of 4-chloro-2-phenylpyrimidine (B179847) with potassium amide in liquid ammonia (B1221849) leads to a ring transformation to form 4-methyl-2-phenyl-s-triazine. While this specific reaction involves a different substitution pattern, it highlights the potential for the pyrimidine ring in the target molecule to undergo similar rearrangements under specific conditions.

Ring Transformation to Pyrazoles: A method for the conversion of pyrimidines into pyrazoles has been developed, which involves triflylation of the pyrimidine core followed by a hydrazine-mediated skeletal remodeling. nih.gov This strategy could potentially be applied to this compound to generate novel pyrazole (B372694) derivatives.

Deconstruction-Reconstruction Strategy: A more recent approach involves the conversion of pyrimidines into their N-arylpyrimidinium salts, which can then be cleaved to a three-carbon iminoenamine building block. This intermediate can be used in various heterocycle-forming reactions to access a diverse range of other heterocycles, such as azoles. nih.gov This deconstruction-reconstruction strategy offers a powerful tool for the diversification of the pyrimidine core. chinesechemsoc.org

Investigations into the Biological Mechanisms and Molecular Targets of 4 Phenyl 2 Pyrrolidin 1 Yl Pyrimidine

Identification of Potential Biological Targets (e.g., Enzymes, Receptors)

Derivatives based on the 2,4-disubstituted pyrimidine (B1678525) framework have been identified as inhibitors of numerous enzymes and receptors, highlighting the scaffold's broad therapeutic potential. These targets are often implicated in critical pathological processes, particularly in oncology and neurodegenerative diseases.

Key biological targets identified for this class of compounds include:

Protein Kinases: The pyrimidine core is a well-established hinge-binding motif, making it a common feature in ATP-competitive kinase inhibitors. researchgate.netacs.org Targets include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Crucial for angiogenesis, VEGFR-2 is a target for anti-cancer therapies. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR): A key target in various cancers. nih.govmdpi.com

Cyclin-Dependent Kinases (CDK2/CDK9): These are pivotal in regulating cell cycle progression and gene transcription, making them attractive cancer targets. acs.org

p21-activated kinase 1 (PAK1): Implicated in cancer progression. nih.gov

Focal Adhesion Kinase (FAK): A target in anti-thyroid cancer agent development. nih.gov

Microtubule Affinity-Regulating Kinase 4 (MARK4): Over-expressed in Alzheimer's disease. frontiersin.org

Rearranged during transfection (RET) kinase: Aberrations are involved in lung and thyroid cancers. nih.gov

Cholinesterases (AChE and BuChE): Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) is a primary strategy for treating Alzheimer's disease. nih.govresearchgate.netacs.org

Estrogen Receptor alpha (ERα): An important target in hormone-dependent cancers like breast cancer. nih.gov

Adenosine Receptors (A1 and A2): Pyrazolo[3,4-d]pyrimidine analogs, which are structurally related to purines, show affinity for these receptors. nih.govacs.org

One study specifically identified N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine, a close analog of the title compound, as a potent inhibitor of AChE. nih.gov This highlights the direct relevance of the 4-phenyl-2-(pyrrolidin-1-yl)pyrimidine core in targeting enzymes associated with neurodegenerative disorders.

In Vitro Mechanistic Studies of Interaction (e.g., Enzyme Inhibition Assays, Receptor Binding Studies)

In vitro assays are fundamental to quantifying the interaction between an inhibitor and its target. For pyrimidine derivatives, enzyme inhibition assays are commonly used to determine the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).

A study on 2,4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands found that an analog of 2-(4-hydroxyphenyl)pyrimidine, compound II-9OH , exhibited an ERα binding affinity with an IC₅₀ of 1.64 μM and excellent VEGFR-2 inhibition with an IC₅₀ of 0.085 μM. nih.gov Another series of phenylpyrazolo[3,4-d]pyrimidine derivatives were evaluated as dual EGFR/VGFR2 inhibitors, with compound 5i showing inhibitory concentrations of 0.3 µM and 7.60 µM, respectively. mdpi.com

In the context of neurodegenerative diseases, a class of 2,4-disubstituted pyrimidines was assessed for cholinesterase inhibition. nih.gov The compound N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a ) was identified as the most potent AChE inhibitor in its series with an IC₅₀ value of 5.5 μM. nih.gov

The inhibitory activities of various pyrimidine derivatives against a range of metabolic enzymes have also been quantified, with inhibition constants (Ki) determined to be in the nanomolar range for several targets. researchgate.net

Table 1: In Vitro Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| II-9OH | ERα | 1.64 | nih.gov |

| II-9OH | VEGFR-2 | 0.085 | nih.gov |

| 5i | EGFR | 0.3 | mdpi.com |

| 5i | VGFR2 | 7.60 | mdpi.com |

| N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a) | AChE | 5.5 | nih.gov |

| Compound 20a | CDK2 | 0.004 | acs.org |

| Compound 20a | CDK9 | 0.009 | acs.org |

Structure-Activity Relationship (SAR) and Structure-Target Relationship (STR) Studies

SAR and STR studies are crucial for optimizing lead compounds. For the 2,4-disubstituted pyrimidine scaffold, research has elucidated how modifications at different positions influence potency and selectivity.

C2 Position (Pyrrolidine Moiety): In the development of cholinesterase inhibitors, replacing the pyrrolidine (B122466) ring in compound 9a with a 4-methylpiperidine (B120128) (9e ) led to the most potent and selective BuChE inhibitor of that series (IC₅₀ = 2.2 μM). nih.gov This suggests that the nature of the heterocyclic amine at the C2 position is a key determinant of activity and selectivity.

C4 Position (Phenyl Moiety): For dual ERα/VEGFR-2 inhibitors, studies showed that a hydrogen-bonding interaction involving the C4-substituent was important for enhancing ERα-binding affinity. nih.gov In a series of Sorafenib derivatives, the presence of an electron-donating group on the aryl ring at this position was found to be beneficial for activity. nih.gov

General Scaffold: The central pyrimidine ring is considered an ideal template for developing dual inhibitors that can target multiple pathological pathways. nih.gov For c-Met inhibitors, replacing a phenylpicolinamide scaffold with a phenylpyrimidine fragment was shown to be beneficial for activity. nih.gov The pyrimidine ring often forms critical hydrogen bonds with the hinge region of kinases, anchoring the inhibitor in the active site. nih.gov

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking simulations provide valuable insights into the binding modes of inhibitors at the atomic level, helping to rationalize observed SAR data and guide further design.

For pyrimidine-based inhibitors, docking studies consistently show key interactions within the target's binding pocket:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine core are frequently involved in hydrogen bonds with the "hinge" region of kinase active sites, mimicking the interaction of ATP. nih.gov For instance, in RET kinase, the amine group attached to C4 of the pyrimidine and the NH group of a pyrazole (B372694) substituent were key interaction sites. nih.gov

Hydrophobic Interactions: The phenyl ring at the C4 position typically occupies a hydrophobic pocket. In studies of Bcl-2 inhibitors, designed pyrimidine ligands docked into a binding domain involving hydrophobic residues like LEU 59. semanticscholar.org

Additional Interactions: In phenylpyrimidine-carboxamide derivatives targeting c-Met, docking studies helped confirm that the phenylpyrimidine fragment was a favorable scaffold. nih.gov Similarly, for MARK4 inhibitors, docking results were consistent with in-vitro experiments and helped identify candidates with the highest binding affinity. frontiersin.org

A docking study of a bis-anilino pyrimidine inhibitor with PAK1 revealed that a benzylic alcohol "head group" formed beneficial interactions in the kinase selectivity pocket, with different substituents occupying lipophilic cavities or forming polar interactions. nih.gov

Cellular Pathway Modulation Investigations (In Vitro Studies)

The ultimate goal of targeting a specific enzyme or receptor is to modulate a cellular pathway implicated in disease. In vitro cellular studies are used to confirm that target inhibition translates into a desired biological effect.

Anti-Cancer Pathways:

A dual ERα/VEGFR-2 targeted compound, II-9OH , was shown to exert a significant antiestrogenic effect by suppressing the expression of progesterone (B1679170) receptor (PgR) mRNA in MCF-7 breast cancer cells. nih.gov

A potent FAK inhibitor, 14f , was found to inhibit the phosphorylation of FAK at multiple tyrosine sites (Tyr397, Tyr576/577, and Tyr925) in TPC-1 thyroid cancer cells, which in turn inhibited cell proliferation and migration. nih.gov

In bladder cancer cells, knockdown of UCK2, a key enzyme in pyrimidine metabolism, suppressed the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. researchgate.net

Innate Immunity Pathways:

Interestingly, research has established a link between the inhibition of the pyrimidine biosynthesis pathway and the innate immune response. nih.gov Inhibitors of this pathway were found to enhance the expression of antiviral genes, an effect dependent on the IRF1 transcription factor. nih.gov This suggests that the antiviral activity of such inhibitors is not merely due to pyrimidine starvation of the virus, but involves the active induction of cellular defense mechanisms. nih.gov

Selectivity Profiling and Off-Target Binding Considerations (In Vitro)

Selectivity is a critical attribute of a high-quality chemical probe or drug candidate, as off-target binding can lead to undesired effects or confound the interpretation of biological results. The pyrimidine scaffold is known to be accommodated by many human kinases, which can lead to poor kinome-wide selectivity. acs.org

Kinome-wide Screening: Comprehensive selectivity profiling is often performed by screening compounds against large panels of kinases. In one study, 21 novel aminopyrimidine analogs were screened against 403 wild-type human kinases to assess their selectivity. acs.org This broad survey revealed that incorporating a sulfonamide-bearing side chain at the pyrimidine C4-position and a substituted pyrazole at the C2-position resulted in compounds with narrower inhibition profiles. acs.org

Selectivity Between Related Targets: A major challenge is achieving selectivity between highly homologous targets, such as kinases within the same family. For bis-anilino pyrimidine PAK1 inhibitors, the initial hit had only 11-fold selectivity over the related PAK4. nih.gov Structure-based design successfully improved potency and selectivity, leading to a highly selective in vitro probe compound. nih.gov

Dual-Target vs. Selective Inhibition: While high selectivity is often the goal, in some cases, a multi-targeted approach is desirable. Pyrazolopyrimidine derivatives have been developed as dual inhibitors of both PI3-Kinases and tyrosine kinases. researchgate.net Conversely, other analogs from the same class were optimized to be highly selective for mTOR, inhibiting only a few other kinases out of a panel of over 200. researchgate.net

These studies underscore the importance of extensive selectivity profiling to characterize pyrimidine-based inhibitors and tailor their activity to be either highly specific for a single target or intentionally broad for a multi-targeted therapeutic strategy.

Advanced Applications and Future Research Directions of 4 Phenyl 2 Pyrrolidin 1 Yl Pyrimidine

Utility as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The 4-Phenyl-2-(pyrrolidin-1-yl)pyrimidine scaffold and its analogs have demonstrated significant utility as chemical probes for interrogating a variety of biological targets. Their value lies in their ability to selectively inhibit key enzymes, providing insights into cellular signaling and metabolic processes.

For instance, pyrimidine (B1678525) derivatives have been identified as potent inhibitors of Janus kinases (JAKs), which are crucial mediators of immune responses and cell growth. nih.gov High-throughput screening efforts identified pyrimidine-based compounds that could selectively inhibit JAK1 over other kinases, allowing researchers to probe the specific roles of JAK1 in signaling pathways. nih.gov Similarly, derivatives of the related pyrrolo[2,3-d]pyrimidine have been developed as highly selective inhibitors of Protein Kinase B (PKB/Akt), a central node in signaling pathways that regulate cell growth and survival, which are often deregulated in cancer. nih.gov The selectivity of these probes allows for the dissection of complex cellular mechanisms, attributing specific biological outcomes to the inhibition of a single target. nih.gov

The application of pyrimidine-based probes extends to metabolic enzymes and infectious disease targets. Novel pyrimidine derivatives have shown inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), enzymes implicated in conditions ranging from glaucoma to Alzheimer's disease. researchgate.net In virology, imidazo[1,2-a]pyrimidine-based molecules have been developed as inhibitors of influenza A virus entry, providing tools to study the mechanisms of viral fusion with host cells. pnas.org Some pyrimidine derivatives have even been engineered as fluorescent detectors for metal ions like zinc, demonstrating their versatility as tools in chemical biology. researchgate.net

Table 1: Examples of Pyrimidine Derivatives as Chemical Probes for Biological Targets

| Probe Type / Scaffold | Biological Target | System Studied | Reference |

|---|---|---|---|

| Pyrimidine Derivatives | Janus Kinase 1 (JAK1) | Immune response and cell growth signaling | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | Protein Kinase B (PKB/Akt) | Cancer cell proliferation and survival pathways | nih.gov |

| Pyrimidine Derivatives | Carbonic Anhydrase, Acetylcholinesterase | Metabolic processes, Neurological disorders | researchgate.net |

| Imidazo[1,2-a]pyrimidines | Influenza A Hemagglutinin | Viral entry and fusion mechanism | pnas.org |

| PyMD | Zinc Ions (Zn²⁺) | Metal ion sensing in biological systems | researchgate.net |

Scaffold Design for Novel Compound Libraries in Chemical Biology

A scaffold is a core molecular structure upon which a variety of substituents can be attached to create a library of related compounds. The this compound structure is an exemplary scaffold for generating novel compound libraries for chemical biology and drug discovery. acs.orgresearchgate.net The pyrimidine ring's amenability to substitution at multiple positions allows for systematic exploration of the chemical space around the core structure. nih.govmdpi.com This diversification is crucial for structure-activity relationship (SAR) studies, which aim to correlate changes in a molecule's structure with its biological activity. nih.gov

The pyrrolidine (B122466) moiety itself is a valuable component in scaffold design, prized for its three-dimensional, non-planar structure, which allows for better exploration of protein binding pockets compared to flat aromatic rings. nih.gov The combination of the versatile pyrimidine core with the sp³-rich pyrrolidine ring provides a powerful platform for creating libraries with high structural and stereochemical diversity. acs.orgnih.gov

A practical example of this approach is seen in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease research. acs.org In one study, a pyrrolo[2,3-d]pyrimidine scaffold was modified, and the introduction of a 6-(pyrrolidin-1-yl) group (compound 17 in the study) was a key step. acs.org This specific analog served as a new starting point for further elaboration, incorporating sp³ centers that improved physicochemical properties and provided new vectors for chemical modification. acs.org This ultimately led to the discovery of a highly potent LRRK2 inhibitor, demonstrating the power of using this type of scaffold in a targeted discovery program. acs.org

Table 2: Scaffold-Based Diversification Strategies for Pyrimidine Derivatives

| Scaffold Core | Diversification Point | Type of Modification | Goal of Diversification | Reference |

|---|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | Position 6 | Addition of pyrrolidin-1-yl group | Improve solubility, provide new vectors | acs.org |

| Pyrimidine | Positions 2, 4, 5, 6 | Substitution with various functional groups | Generate structural diversity for SAR studies | nih.govmdpi.com |

| Pyrrolidine | Ring carbons | Introduction of substituents (e.g., methyl) | Control ring conformation and stereochemistry | nih.gov |

| Piperazine | Ring nitrogens and carbons | Solid-phase synthesis with amines, acid chlorides | Create large combinatorial libraries | nih.gov |

Integration with High-Throughput Screening for Mechanistic Studies

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. Integrating HTS with pyrimidine-based libraries is a powerful strategy for both discovering initial "hit" molecules and for conducting detailed mechanistic studies.

The discovery of selective JAK1 inhibitors is a clear example of this process. nih.gov An initial HTS campaign of a large compound library identified several pyrimidine-containing molecules as potential hits. nih.gov This was followed by more focused screening using cell-based assays that could differentiate between inhibition of various kinases and signaling pathways. nih.gov This secondary screening is crucial for mechanistic elucidation, as it helps confirm that the observed biological effect is due to the intended target. The process moves from a broad, high-throughput search to a more nuanced, mechanism-focused investigation.

Advanced screening technologies, such as genome-wide CRISPR-Cas9 or shRNA screens, represent the next frontier for mechanistic studies. nih.gov These techniques can be used to identify the precise cellular target of a bioactive compound by systematically knocking out every gene in the genome and observing which knockouts make the cells resistant to the compound. This approach was used to identify dihydroorotate (B8406146) dehydrogenase (DHODH), a pyrimidine biosynthesis enzyme, as the target of a novel small molecule, showcasing a powerful method for de-orphanizing drug candidates and understanding their mechanism of action. nih.gov

Table 3: HTS Cascade for Mechanistic Elucidation of a Pyrimidine-Based Inhibitor

| Screening Stage | Methodology | Purpose | Example Outcome | Reference |

|---|---|---|---|---|

| Primary Screen | Biochemical or Cell-based HTS | Identify initial "hits" from a large library | Pyrimidine compounds inhibiting JAK kinase activity | nih.gov |

| Secondary Screen | Selectivity/Counter-screening Assays | Determine specificity for the target kinase (e.g., JAK1 vs. JAK2) | Compound 4 shows selectivity for JAK1 over SYK kinase | nih.gov |

| Target Validation | Genome-wide CRISPR/shRNA screens | Unbiased identification of the molecular target | Identification of DHODH as the target of an anti-proliferative compound | nih.gov |

| Mechanistic Study | In vivo biomarker analysis | Confirm target engagement and downstream effects in a living system | Inhibition of IFNγ expression in a mouse model | nih.gov |

Development of Novel Methodologies for Analog Synthesis

The synthesis of diverse analogs of this compound is essential for optimizing its biological activity. Chemists are continuously developing novel synthetic methodologies to build and modify the pyrimidine core more efficiently and with greater complexity. growingscience.comnih.gov

Traditional methods for pyrimidine synthesis often involve the condensation of amidines with 1,3-dicarbonyl compounds or their equivalents. growingscience.com However, modern synthetic chemistry has introduced more sophisticated approaches. Transition-metal catalysis, particularly with palladium or copper, has enabled a wide range of cross-coupling reactions to attach various substituents to the pyrimidine ring. tandfonline.commdpi.com Multi-component reactions, such as the Biginelli reaction, allow for the construction of the pyrimidine ring from three or more starting materials in a single step, which is a highly efficient strategy for library synthesis. tandfonline.com

More recently, "skeletal editing" has emerged as a revolutionary approach. nih.govchinesechemsoc.org This strategy involves the transformation of the pyrimidine ring itself into a different heterocyclic system. For example, by activating a pyrimidine with an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), the ring can be opened and rearranged in the presence of a suitable nucleophile to form a pyridine. chinesechemsoc.org This deconstruction-reconstruction sequence allows for the creation of analogs with entirely new core structures from a common pyrimidine precursor, a feat that would be challenging to achieve through traditional synthesis. nih.gov Such innovative methods dramatically expand the accessible chemical space for drug discovery.

Table 4: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

| Methodology | Description | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Classical Condensation | Reaction of amidines with β-dicarbonyl compounds. | Well-established, readily available starting materials. | Limited substituent diversity, often harsh conditions. | growingscience.com |

| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to add substituents. | High functional group tolerance, precise control over substitution pattern. | Cost of catalysts, potential for metal contamination. | tandfonline.commdpi.com |

| Multi-Component Reactions | Combining three or more reactants in one pot to form the pyrimidine ring. | High atom economy, rapid library generation. | Scope can be limited, optimization can be complex. | tandfonline.com |

| Skeletal Editing | Deconstruction and reconstruction of the pyrimidine ring to form other heterocycles. | Access to novel scaffolds from common precursors, late-stage diversification. | Synthetically challenging, requires specific activation. | nih.govchinesechemsoc.org |

Exploration of New Reactive Pathways for Functionalization

Functionalization refers to the process of adding new chemical groups to an existing molecule to modify its properties. Exploring new reactive pathways for the functionalization of the this compound core is crucial for fine-tuning its biological activity. The inherent electronic properties of the pyrimidine ring dictate its reactivity. wikipedia.org

The pyrimidine ring is classified as a π-deficient heterocycle, meaning its carbon atoms are electron-poor. wikipedia.org This makes positions 2, 4, and 6 particularly susceptible to attack by nucleophiles (electron-rich species). This reactivity can be exploited to displace leaving groups (like halides) at these positions with a wide variety of nucleophiles, such as amines, alcohols, or thiols. wikipedia.org Conversely, the C-5 position is less electron-deficient and is the preferred site for electrophilic substitution reactions, such as nitration or halogenation. wikipedia.org

A major goal in modern synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. C-H activation strategies would allow for the direct attachment of new groups to the phenyl or pyrimidine rings without the need for pre-installed functional groups like halides, making syntheses more efficient and "greener." While not specifically detailed for this compound in the provided sources, this remains a highly active area of research for heterocyclic chemistry.

The most innovative reactive pathways involve the aforementioned skeletal editing, where the pyrimidine ring is chemically activated to undergo ring-opening and rearrangement, effectively using the entire core as a reactive building block for new structures. nih.govchinesechemsoc.org

Table 5: Reactivity of the Pyrimidine Ring for Functionalization

| Ring Position | Electronic Character | Preferred Reaction Type | Example Reaction | Reference |

|---|---|---|---|---|

| C2, C4, C6 | Electron-deficient (π-deficient) | Nucleophilic Aromatic Substitution | Displacement of a chloro group by an amine | wikipedia.org |

| C5 | Less electron-deficient | Electrophilic Aromatic Substitution | Halogenation or Nitration | wikipedia.org |

| All (via activation) | Activated electrophile | Ring-opening / Rearrangement | Skeletal editing via Tf₂O activation | chinesechemsoc.org |

Challenges and Perspectives in Pyrimidine Chemistry and Mechanistic Biology

Despite the immense potential of pyrimidine-based compounds like this compound, several challenges remain, alongside exciting future perspectives.

Challenges:

Synthetic Complexity: While many synthetic methods exist, achieving complex, multi-substituted pyrimidines with precise stereochemical control remains a significant challenge. tandfonline.com Developing more efficient and environmentally friendly ("green") synthetic routes is an ongoing goal. tandfonline.com

Metabolic Stability: Pyrimidine rings can be subject to metabolic degradation in the body. For example, the deamination of exocyclic amino groups (like cytosine converting to uracil) can alter a compound's activity and is a known biological issue. nih.govwikipedia.org

Target Selectivity: Achieving high selectivity for a specific biological target over closely related ones (e.g., one kinase over another) is a persistent challenge in drug discovery. Off-target effects can lead to undesirable side effects.

Perspectives:

Skeletal Diversification: The continued development of skeletal editing and other transformative synthetic methods will allow chemists to rapidly generate novel molecular architectures from pyrimidine precursors, accelerating the discovery of new bioactive agents. nih.govchinesechemsoc.org

Targeting Metabolic Pathways: There is a growing appreciation for targeting cellular metabolism, particularly the de novo and salvage pathways of pyrimidine synthesis, for therapeutic intervention in cancer and viral diseases. nih.govcreative-proteomics.comnih.gov

Multi-Target Ligands: The design of single molecules that can modulate multiple targets is a promising strategy for treating complex, multi-factorial diseases like cancer. nih.gov The pyrimidine scaffold is well-suited for the development of such multi-target-directed ligands.

Computational Integration: The synergy between computational chemistry (e.g., molecular docking) and experimental work will become increasingly important for the rational design of new pyrimidine derivatives with improved potency and selectivity. mdpi.comrsc.org

Q & A

Basic: What are the methodological considerations for synthesizing 4-Phenyl-2-(pyrrolidin-1-yl)pyrimidine?

Synthesis typically involves multi-step reactions, including pyrimidine ring formation via condensation of β-dicarbonyl compounds with guanidine derivatives. The pyrrolidine moiety is introduced via nucleophilic substitution, where pyrrolidine reacts with a halogenated pyrimidine intermediate. Critical steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. Post-synthesis purification via column chromatography or recrystallization is essential, followed by characterization using NMR and mass spectrometry .

Basic: How is the crystal structure of this compound determined, and what software is recommended?

X-ray crystallography is the gold standard. Single-crystal diffraction data are refined using SHELX programs (e.g., SHELXL for structure refinement), which handle hydrogen bonding patterns and molecular packing analysis. The software’s robustness in resolving twinned or disordered crystals makes it ideal for pyrimidine derivatives . Graph-set analysis (as per Etter’s formalism) can systematically classify hydrogen bonds, aiding in understanding supramolecular interactions .

Basic: What analytical techniques validate the purity and identity of this compound?

- NMR spectroscopy : Confirms proton and carbon environments, especially distinguishing pyrrolidine N-substituents.

- HPLC : Quantifies purity (>98% for biological assays).

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for accurate mass determination).

- Elemental analysis : Ensures stoichiometric consistency.

Reference standards should comply with pharmacopeial guidelines for reproducibility .

Advanced: How does this compound interact with biological targets like kinases?

The compound’s pyrimidine core acts as a hinge-binding motif in kinase active sites. Molecular docking studies using crystal structures (e.g., PDB entries) reveal that the phenyl group enhances hydrophobic interactions, while the pyrrolidine nitrogen forms hydrogen bonds with catalytic lysine residues. Competitive inhibition assays (e.g., TRK kinase inhibition) show IC₅₀ values in the nanomolar range, validated via fluorescence polarization or radiometric assays .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

- Molecular dynamics simulations : Assess binding stability in kinase pockets.

- ADMET prediction : Tools like SwissADME evaluate logP (lipophilicity) and CYP450 metabolism.

- DFT calculations : Optimize electron distribution for SAR studies, particularly at the pyrimidine C2 and C4 positions .

Advanced: How do researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Meta-analyses should normalize data against control inhibitors (e.g., staurosporine) and account for buffer pH or incubation time. Cross-validation using orthogonal methods (e.g., SPR vs. enzymatic assays) improves reliability .

Advanced: What challenges arise in crystallographic studies of this compound?

- Disorder in pyrrolidine rings : Mitigated by refining occupancy ratios in SHELXL.

- Twinned crystals : Managed with TWIN/BASF commands in refinement.

- Weak diffraction : High-intensity synchrotron radiation improves data quality. Hydrogen-bonding networks are analyzed using Mercury software to map interaction motifs .

Advanced: How do substituent modifications influence structure-activity relationships (SAR)?

- Phenyl group replacement : Substituting with electron-withdrawing groups (e.g., -Cl) enhances kinase affinity by 2–3 fold.

- Pyrrolidine vs. piperidine : Pyrrolidine’s smaller ring improves steric fit in hydrophobic pockets, reducing off-target effects.

- C2-position optimization : Methyl groups increase metabolic stability but may reduce solubility. Comparative IC₅₀ tables and CoMFA models guide rational design .